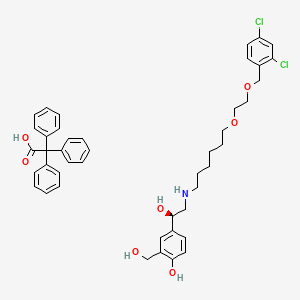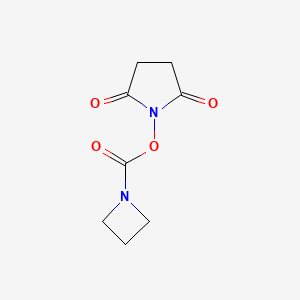
Ethyl 1-piperazine-D8-acetate 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-piperazine-D8-acetate 2hcl is a stable isotope-labeled compound, often used as a reference material in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is labeled with deuterium (D8), which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-piperazine-D8-acetate 2hcl typically involves the reaction of piperazine with ethyl acetate in the presence of a deuterium source. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-piperazine-D8-acetate 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 1-piperazine-D8-acetate 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 1-piperazine-D8-acetate 2hcl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The deuterium labeling allows for precise tracking and analysis of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .
Comparaison Avec Des Composés Similaires
Ethyl 1-piperazine-D8-acetate 2hcl can be compared with other piperazine derivatives such as:
Ethyl 1-piperazine-acetate: Similar structure but without deuterium labeling, making it less suitable for certain analytical techniques.
Methyl 1-piperazine-acetate: Differing in the alkyl group, which can affect its reactivity and applications.
1-Benzylpiperazine: A different substitution pattern on the piperazine ring, leading to distinct chemical and biological properties
This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2O2 |
|---|---|
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H/i3D2,4D2,5D2,6D2;; |
Clé InChI |
SDCGGVSLPLXYON-CORRJWLCSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)OCC)([2H])[2H])[2H].Cl.Cl |
SMILES canonique |
CCOC(=O)CN1CCNCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)



![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)




![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)



